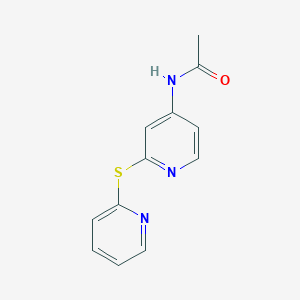
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of pyridinethione compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is not fully understood. However, it has been suggested that N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide exerts its anticancer and antiviral effects by inhibiting the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase. These enzymes are important for the maintenance of redox balance in cells and are overexpressed in cancer cells and virus-infected cells. By inhibiting the activity of these enzymes, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide induces oxidative stress and apoptosis in cancer cells and inhibits the replication of viruses.
Biochemical and Physiological Effects
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been shown to possess antioxidant and neuroprotective properties. N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has also been found to regulate the expression of genes involved in cell growth, cell cycle, and apoptosis. Furthermore, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been shown to enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide for lab experiments is its high purity and high yield synthesis method. This allows for reproducible and consistent results. Another advantage of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide. One direction is to further elucidate the mechanism of action of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide, particularly its effect on thiol-dependent enzymes. Another direction is to investigate the potential of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide for combination therapy with other chemotherapeutic agents. Furthermore, the development of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the exploration of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide in preclinical and clinical trials may provide valuable insights into its safety and efficacy for human use.
Conclusion
In conclusion, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide exhibits various biochemical and physiological effects and has been found to possess anticancer, antiviral, and anti-inflammatory properties. The synthesis method of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is simple and efficient, and its broad spectrum of activity makes it a potential candidate for the treatment of various diseases. Future research on N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide may provide valuable insights into its mechanism of action, potential for combination therapy, and safety and efficacy for human use.
Synthesis Methods
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-pyridinethiol with 4-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide. This method has been reported to yield high purity and high yield of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide.
Scientific Research Applications
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(16)15-10-5-7-14-12(8-10)17-11-4-2-3-6-13-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAUUAVELZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
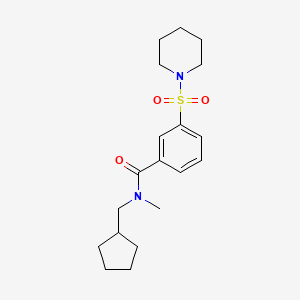
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)

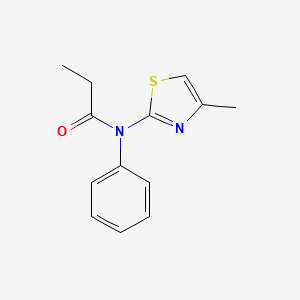
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
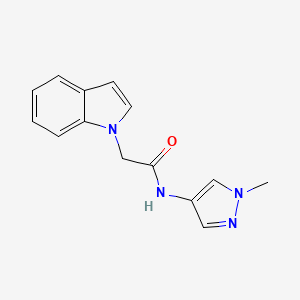
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
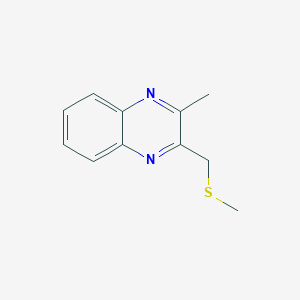
![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)